molecular formula C13H14N2O2 B4853935 3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide

Cat. No. B4853935
M. Wt: 230.26 g/mol
InChI Key: GTWCZJJXQIGFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is also known as EMPC or PHCCC, and it has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide involves binding to the allosteric site of mGluR4, which enhances the receptor's response to glutamate. This results in the activation of downstream signaling pathways that regulate neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide can enhance the release of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal activity. It has also been shown to modulate synaptic plasticity, which is essential for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide in lab experiments is its specificity for mGluR4, which allows for targeted modulation of glutamatergic neurotransmission. However, its limited solubility in water can make it challenging to work with in some experimental conditions.

Future Directions

There are several potential future directions for research on 3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective analogs with improved solubility and pharmacokinetic properties.

Scientific Research Applications

3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

3-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-11-12(9(2)17-15-11)13(16)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWCZJJXQIGFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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